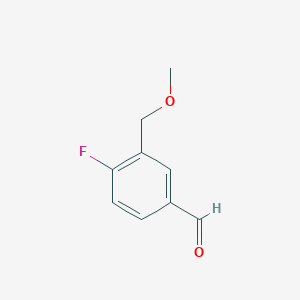
4-Fluoro-3-(methoxymethyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-3-(methoxymethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H9FO2 It is characterized by the presence of a fluorine atom at the fourth position and a methoxymethyl group at the third position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(methoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the formylation of 4-fluoro-3-(methoxymethyl)toluene using a Vilsmeier-Haack reaction. This reaction typically employs phosphorus oxychloride and dimethylformamide as reagents under controlled temperature conditions.
Another method involves the oxidation of 4-fluoro-3-(methoxymethyl)toluene using oxidizing agents such as chromium trioxide or potassium permanganate. The reaction is carried out in an appropriate solvent, such as acetic acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions
4-Fluoro-3-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetic acid under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 4-Fluoro-3-(methoxymethyl)benzoic acid.
Reduction: 4-Fluoro-3-(methoxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
科学研究应用
4-Fluoro-3-(methoxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Fluoro-3-(methoxymethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxymethyl group can influence its solubility and metabolic stability.
相似化合物的比较
Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 4-Fluoro-3-methylbenzaldehyde
- 4-Fluoro-3-hydroxybenzaldehyde
Uniqueness
4-Fluoro-3-(methoxymethyl)benzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in organic synthesis. The fluorine atom enhances the compound’s reactivity and binding affinity, while the methoxymethyl group influences its solubility and stability.
属性
IUPAC Name |
4-fluoro-3-(methoxymethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-6-8-4-7(5-11)2-3-9(8)10/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUGUCXCCZZFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
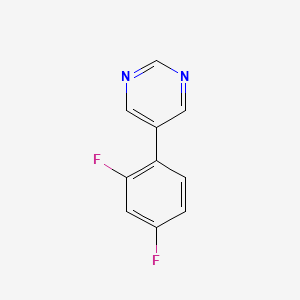

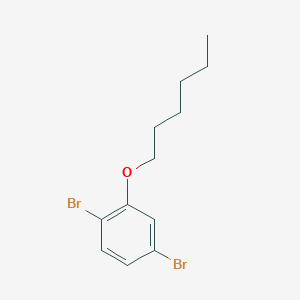

![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B14016024.png)
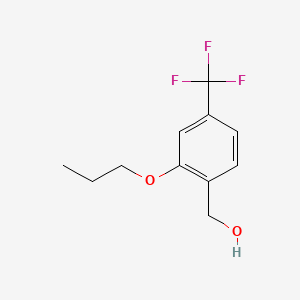
![[4-[[4-(Aminomethyl)phenyl]methyl]phenyl]methanamine](/img/structure/B14016029.png)
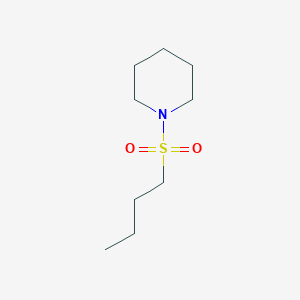
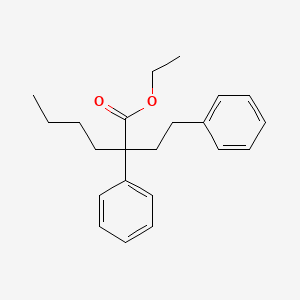
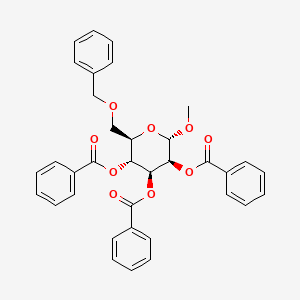
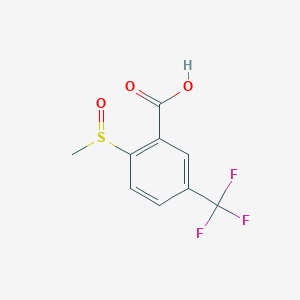
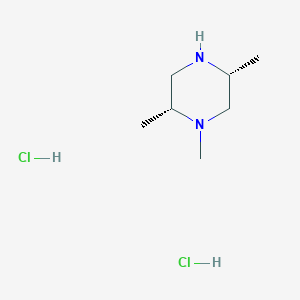
![((1R,3S,5R)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hydrochloride](/img/structure/B14016082.png)

